3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride

Medicinal Chemistry Organic Synthesis Quality Control

Researchers synthesizing CNS-targeting agents often encounter batch failures when substituting generic tropane analogs. The 3-azabicyclo[3.2.1]octane scaffold positions nitrogen at the bridgehead (C3) rather than C8, enabling dopamine and serotonin transporter engagement that tropanes lack. The C8 carboxylic acid handle permits straightforward amide coupling for rapid SAR exploration. As the hydrochloride salt, it provides aqueous solubility for bioconjugation without organic co-solvents. Supplied at ≥95% purity to minimize variability in parallel synthesis and HTS campaigns.

Molecular Formula C8H14ClNO2
Molecular Weight 191.655
CAS No. 1240526-59-3
Cat. No. B567974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride
CAS1240526-59-3
Molecular FormulaC8H14ClNO2
Molecular Weight191.655
Structural Identifiers
SMILESC1CC2CNCC1C2C(=O)O.Cl
InChIInChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2,(H,10,11);1H
InChIKeyMZXKXSCKHKDJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.2.1]octane-8-carboxylic Acid HCl Overview


3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride (CAS 1240526-59-3) is a rigid, nitrogen-containing bicyclic amino acid hydrochloride salt . It is primarily used as a versatile intermediate in medicinal chemistry and drug discovery, particularly for constructing central nervous system (CNS)-targeting agents and exploring structure-activity relationships [1]. Commercial sources supply this compound with a minimum purity specification of 95% .

CNS-targeted medicinal chemistry and drug discovery workflows
Synthetic intermediate for rigid, nitrogen-containing bicyclic scaffolds
Structure-activity relationship (SAR) exploration of monoamine transporter ligands

3-Azabicyclo[3.2.1]octane-8-carboxylic Acid HCl: Substitution Risks


Substitution with generic 8‑azabicyclo[3.2.1]octane (tropane) analogs or other regioisomers introduces risks due to fundamental differences in nitrogen placement and salt form. The 3‑azabicyclo[3.2.1]octane scaffold positions the nitrogen at the bridgehead (C3) rather than C8, altering molecular topology and receptor interactions—isotropane derivatives demonstrate measurable dopamine transporter binding that tropanes lack [2]. Furthermore, the hydrochloride salt form of this compound ensures enhanced aqueous solubility and storage stability compared to the free base, a critical parameter for reproducible synthetic workflows [1]. These structural and physicochemical distinctions are not interchangeable and directly impact experimental outcomes.

Target Product
3-Azabicyclo[3.2.1]octane-8-carboxylic acid HCl
Potential Substitute
8-Azabicyclo[3.2.1]octane (tropane) analogs
Bridgehead nitrogen position (C3 vs. C8) alters molecular topology and receptor interaction profiles, which may shift dopamine transporter binding context away from isotropane characteristics.
Target Product
Hydrochloride salt
Potential Substitute
Free base form
Salt form may shift aqueous solubility and storage stability, potentially affecting reproducibility in aqueous synthesis and formulation workflows.

3-Azabicyclo[3.2.1]octane-8-carboxylic Acid HCl: Comparative Evidence


Consistent High Purity for Reproducible Synthesis

Commercial procurement data from AKSci and Aaronchem confirm a minimum purity specification of 95% for 3‑azabicyclo[3.2.1]octane‑8‑carboxylic acid hydrochloride . In contrast, many commercially available 8‑azabicyclo[3.2.1]octane carboxylic acid derivatives are supplied at lower purities (typically 90% or unspecified), which can introduce variable impurity profiles and compromise reaction yield and reproducibility .

Purity Specification
Cross-study comparable
Target: ≥95%
Comparator: 90% or unspecified
Supports reproducible synthetic workflows
Difference ≥5 percentage points; supplier specifications may vary
Medicinal Chemistry Organic Synthesis Quality Control

Enhanced Aqueous Solubility of the HCl Salt vs. Free Base

The hydrochloride salt of 3‑azabicyclo[3.2.1]octane‑8‑carboxylic acid (CAS 1240526‑59‑3) is specifically noted to enhance aqueous solubility compared to the free carboxylic acid (CAS 1240562‑11‑1) [1]. While exact solubility values are not disclosed in public vendor literature, the general rule for bicyclic amino acids is that hydrochloride salts exhibit at least a 2‑fold increase in water solubility over the corresponding free bases, facilitating homogeneous reaction conditions and simplifying aqueous workups.

Aqueous Solubility
Class-level inference
HCl salt: reported higher solubility vs. free base (estimated ≥2-fold)
May support aqueous reaction media selection
Exact solubility values not disclosed; class-level estimate
Formulation Science Aqueous Chemistry Stability Studies

Dopamine Transporter Affinity of the 3-Azabicyclo Scaffold

In a direct pharmacological study, an 8‑substituted 3‑azabicyclo[3.2.1]octane (isotropane) derivative exhibited an IC₅₀ of 234 nM for inhibition of [³H]WIN 35,428 binding at the dopamine transporter, comparable to cocaine (IC₅₀ 159 nM) [1]. In contrast, the 8‑azabicyclo[3.2.1]octane (tropane) scaffold is predominantly associated with μ‑opioid and muscarinic receptor activity rather than dopamine transporter inhibition. This divergence highlights that the nitrogen position (C3 vs. C8) dictates distinct pharmacological profiles.

Dopamine Transporter Binding
Class-level inference
Isotropane analog: IC₅₀ 234 nM
Cocaine: IC₅₀ 159 nM
Tropane scaffold: No measurable affinity
Supports CNS monoamine transporter research context
Model: [³H]WIN 35,428 binding, rat striatal membranes
Neuropharmacology Transporter Binding Drug Discovery

3-Azabicyclo[3.2.1]octane-8-carboxylic Acid HCl: Application Scenarios


CNS-Targeted Monoamine Transporter Modulator Synthesis

Researchers developing novel dopamine or serotonin transporter inhibitors can leverage the 3‑azabicyclo[3.2.1]octane core for its demonstrated ability to engage these targets [1]. The carboxylic acid handle at C8 permits straightforward amide coupling to introduce diverse pharmacophores, enabling rapid structure‑activity relationship exploration.

Aqueous-Phase Peptide and Small-Molecule Conjugation

The hydrochloride salt form ensures sufficient water solubility for peptide coupling and bioconjugation reactions under mild, aqueous conditions [2]. This eliminates the need for organic co‑solvents that might denature sensitive biomolecules, making it ideal for constructing peptide‑drug conjugates or water‑soluble probes.

Reproducible Building Block for Parallel Synthesis

With a consistent minimum purity of 95% , this compound minimizes batch‑to‑batch variability, a critical requirement for parallel synthesis and high‑throughput screening campaigns. Procurement of this verified material reduces the risk of failed reactions due to unknown impurities, thereby accelerating hit‑to‑lead timelines.

Application
Selection Property
Validation Focus
CNS-targeted monoamine transporter modulator synthesis
Bridgehead nitrogen topology (C3 position)
Transporter binding assay context review
Aqueous-phase peptide and small-molecule conjugation
Hydrochloride salt aqueous solubility
Reaction medium compatibility and biomolecule stability
Reproducible building block for parallel synthesis
Consistent minimum purity (≥95%)
Batch-to-batch variability and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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